molecular formula C4H6Cl2N2S B1378184 (5-Chlorothiazol-2-yl)methanamine hydrochloride CAS No. 1187932-87-1

(5-Chlorothiazol-2-yl)methanamine hydrochloride

Cat. No. B1378184
M. Wt: 185.07 g/mol
InChI Key: UYPOKAOPBHGBLR-UHFFFAOYSA-N
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Description

“(5-Chlorothiazol-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C4H6Cl2N2S and a molecular weight of 186.08 . It is stored at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for “(5-Chlorothiazol-2-yl)methanamine hydrochloride” is 1S/C4H6ClN2S.ClH/c5-3-2-7-4(1-6)8-3;/h2,8H,1,6H2;1H . The compound’s structure includes a thiazole ring, which is a heterocyclic compound that contains nitrogen and sulfur atoms .


Physical And Chemical Properties Analysis

“(5-Chlorothiazol-2-yl)methanamine hydrochloride” has a molecular weight of 185.07 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 183.9628748 g/mol . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Organic Synthesis and Characterization

  • Synthesis of Oxadiazole Derivatives: This chemical has been utilized as a precursor or component in the synthesis of complex organic compounds. For instance, Shimoga et al. (2018) reported the successful synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine through a polyphosphoric acid condensation route. These compounds were characterized by various spectroscopic techniques, demonstrating the utility of chlorothiazolyl derivatives in synthesizing oxadiazole compounds with potential biological applications (Shimoga, Shin, & Kim, 2018), (Shimoga, Shin, & Kim, 2018).

Medicinal Chemistry

  • Antimicrobial and Anticancer Studies: Various derivatives synthesized from chlorothiazolyl compounds have shown promising biological activities. Preethi et al. (2021) synthesized Schiff base rare earth metal complexes using furan-2-yl methanamine and 5-bromo-2-hydroxybenzaldehyde, which demonstrated significant antimicrobial and anticancer activities. This underscores the potential of chlorothiazolyl derivatives in developing new therapeutic agents (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Materials Science

  • Molecular Docking and Characterization: The study by Yong, Zhang, and She (2013) on hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical, which is structurally related to chlorothiazolyl derivatives, explored the relationship between magnetic properties and crystal-stacking structures. Although not directly related to "(5-Chlorothiazol-2-yl)methanamine hydrochloride," this research highlights the broader applicative scope of chlorothiazolyl and related compounds in materials science and molecular engineering (Yong, Zhang, & She, 2013).

Safety And Hazards

The safety information for “(5-Chlorothiazol-2-yl)methanamine hydrochloride” indicates that it has some hazards. The compound is labeled with the GHS07 pictogram, and its signal word is "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements have not been specified .

properties

IUPAC Name

(5-chloro-1,3-thiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S.ClH/c5-3-2-7-4(1-6)8-3;/h2H,1,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPOKAOPBHGBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiazol-2-yl)methanamine hydrochloride

CAS RN

1187932-87-1
Record name 1-(5-chloro-1,3-thiazol-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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